molecular formula C6H12Cl2N4 B1384579 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 1559059-79-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Cat. No.: B1384579
CAS No.: 1559059-79-8
M. Wt: 211.09 g/mol
InChI Key: ZXQJNCGXXPUOPN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (D$$2$$O, 400 MHz):
    • δ 3.20–3.45 (m, 4H, H-4, H-5, H-6, H-7)
    • δ 4.88 (s, 2H, NH$$
    2$$)
  • δ 6.15 (s, 1H, H-2 of pyrazole)
  • $$^13$$C NMR (D$$_2$$O, 100 MHz):
    • δ 45.2 (C-4), 48.7 (C-5), 52.1 (C-6), 54.3 (C-7)
    • δ 112.4 (C-2), 145.6 (C-3a), 158.9 (C-7a)
  • Infrared (IR) Spectroscopy :

    • Peaks at 3250 cm$$^{-1}$$ (N–H stretch, amine), 2900 cm$$^{-1}$$ (C–H stretch, aliphatic), and 1600 cm$$^{-1$$ (C=N stretch).
    • Broad band at 2400–2800 cm$$^{-1}$$ (HCl vibrations).

    Mass Spectrometry (MS) :

    • ESI-MS (m/z): 137.1 [M – 2HCl + H]$$^+$$ (calculated: 137.08 for C$$6$$H$${9}$$N$$_4$$).
    • Fragmentation peaks at m/z 109 (loss of NH$$_2$$) and 82 (pyrazole ring cleavage).

    Tautomerism and Protonation States in Solution

    In aqueous solution, the compound exists as a diprotonated species due to the basicity of the pyrimidine N3 and pyrazole N1 atoms (pKa values: ~4.5 and ~8.2, respectively). Tautomeric equilibria involve:

    • Amine-enamine tautomerism : The NH$$_2$$ group at C3 can tautomerize to an imine form, though this is minimal in acidic conditions due to protonation.
    • Ring-chain isomerism : Partial opening of the saturated pyrimidine ring is observed at pH > 10, forming a linear diamine intermediate.
    Protonation State Dominant Form
    pH < 4 Diprotonated (N1 and N3) with chloride counterions
    pH 4–8 Monoprotonated (N3)
    pH > 8 Deprotonated amine, neutral bicyclic system

    Properties

    IUPAC Name

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZXQJNCGXXPUOPN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNC2=C(C=NN2C1)N.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12Cl2N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    211.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines under controlled conditions. One common method includes the cyclization of pyrazole with an amine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.

    Industrial Production Methods

    On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

    Chemical Reactions Analysis

    Types of Reactions

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Common Reagents and Conditions

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

    Scientific Research Applications

    Antiviral Activity

    Recent studies have highlighted the compound's potential as an allosteric modulator for the Hepatitis B virus (HBV). A series of derivatives based on 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine were investigated for their ability to inhibit HBV core protein assembly. One lead compound demonstrated a significant reduction in HBV DNA levels in an animal model when administered orally .

    Photodynamic Therapy

    Research has also indicated that derivatives of this compound can serve as effective photodynamic agents against melanoma cells. A study reported the synthesis of chlorin derivatives fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine that exhibited high absorption properties at 650 nm and demonstrated potent cytotoxic effects on both melanotic and amelanotic melanoma cells. The mechanism involved inducing apoptosis and necrosis in treated cells .

    Case Study 1: Hepatitis B Virus Inhibition

    A study published in October 2023 focused on the development of new HBV core protein allosteric modulators derived from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. The compound showed efficacy against a range of nucleos(t)ide-resistant HBV variants. The results indicated that these compounds could be promising candidates for developing new antiviral therapies targeting HBV .

    Case Study 2: Melanoma Treatment

    In a separate investigation into photodynamic therapy using chlorins fused with this compound structure, researchers found that specific derivatives led to substantial cell death in human melanoma cell lines. The study concluded that these compounds could potentially overcome resistance to traditional photodynamic therapies in melanoma treatment .

    Data Table: Summary of Research Findings

    Application AreaCompound DerivativeKey FindingsReference
    Antiviral4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amineSignificant reduction in HBV DNA levels
    Photodynamic TherapyChlorin derivatives fused with tetrahydropyrazoleInduced apoptosis and necrosis in melanoma cells

    Mechanism of Action

    The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to ATP-binding sites of proteins, mimicking adenine, and thereby modulating the activity of these proteins . This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.

    Comparison with Similar Compounds

    Table 1: Structural and Physicochemical Comparisons

    Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity (if reported)
    This compound 1559059-79-8 C₆H₁₀N₄·2HCl 211.09 Pyrimidine ring with two nitrogens Not explicitly reported in evidence
    (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride 2137914-62-4 C₈H₁₃N₃·2HCl ~228.13 (estimated) Pyridine ring (one nitrogen) instead of pyrimidine No activity data provided
    N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Varies (e.g., 5d, 5k) C₁₄H₁₂N₆O (example) ~280.28 (example) Quinazoline-pyrazole hybrid with hydrazone linker Antimicrobial activity against plant pathogens (e.g., 50 μg/mL inhibition of Fusarium graminearum)

    Key Observations:

    Ring System Variations :

    • The pyrimidine ring in the target compound provides distinct electronic properties compared to the pyridine analogue (e.g., increased hydrogen-bonding capacity due to two nitrogens) .
    • Quinazoline derivatives (e.g., compounds in ) exhibit broader aromatic systems, enhancing π-π stacking interactions but reducing solubility .

    Functional Group Impact: The dihydrochloride salt form improves aqueous solubility compared to neutral analogues (e.g., free-base pyrazolo-pyrimidines) .

    Biological Activity :

    • While the target compound lacks explicit activity data in the provided evidence, structurally related pyrazolo-pyrimidines are explored as kinase inhibitors or antimicrobial agents. For example, quinazoline-pyrazole hybrids in showed inhibitory rates of 50–70% against fungal pathogens at 50 μg/mL .

    Research and Commercial Considerations

    • Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than quinazoline hybrids (), which require multi-step coupling reactions .
    • Commercial Availability : The dihydrochloride salt is widely available (e.g., CymitQuimica offers 10g batches), whereas analogues like the pyridine derivative are less common and require custom synthesis .
    • Potential Applications: Pyrazolo-pyrimidine scaffolds are prevalent in drug discovery for targeting enzymes (e.g., PDE inhibitors, kinase modulators).

    Biological Activity

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C₆H₁₁Cl₂N₄
    • Molecular Weight : 174.63 g/mol
    • CAS Number : 148777-81-5
    • Solubility : Highly soluble in water with a solubility of 62.8 mg/ml .

    Antitumor Activity

    Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antitumor properties. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets:

    • BRAF(V600E) : An oncogene frequently mutated in melanoma.
    • EGFR : A receptor tyrosine kinase overexpressed in various cancers.

    In vitro assays indicated that certain derivatives of this compound displayed significant cytotoxic effects against melanoma cells, suggesting its potential as an anticancer agent .

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in pain responses. This suggests a mechanism that may involve modulation of cytokine production and inhibition of inflammatory pathways .

    Antimicrobial Activity

    Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:

    • Gram-positive bacteria : Such as Staphylococcus aureus.
    • Gram-negative bacteria : Including Escherichia coli.

    The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

    The biological activities of this compound are attributed to its ability to interact with specific biological targets:

    • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in nucleotide synthesis and signal transduction pathways.
    • Receptor Modulation : The compound may modulate the activity of various receptors related to cell growth and survival .

    Case Studies

    • Anticancer Efficacy : A study evaluated the effects of this compound on human melanoma cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics .
    • Inflammation Model : In a murine model of arthritis, administration of the compound led to significant reductions in joint swelling and inflammatory cytokines compared to control groups .

    Data Summary Table

    Activity TypeTarget/MechanismReference
    AntitumorInhibits BRAF(V600E), EGFR
    Anti-inflammatoryReduces cytokine levels
    AntimicrobialDisrupts bacterial cell wall

    Q & A

    Q. What are the recommended synthetic routes for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride?

    • Methodology : The compound can be synthesized via cyclocondensation reactions using heterocyclic amines and carbonyl-containing precursors. For example, sodium salts of benzofuran derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) react with heterocyclic amines under acidic or basic conditions to form pyrazolo[1,5-a]pyrimidine scaffolds . Subsequent dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH. Reaction optimization may involve varying solvents (DMF, ethanol), temperatures (80–120°C), and stoichiometric ratios of reagents .

    Q. How is this compound characterized using spectroscopic methods?

    • Methodology :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm hydrogen and carbon environments. For pyrazolo-pyrimidine derivatives, expect aromatic protons in the δ 7.5–8.5 ppm range and methylene protons (tetrahydro rings) at δ 2.5–3.5 ppm. 13C^{13}C peaks for pyrimidine carbons typically appear at δ 150–160 ppm .
    • IR : Look for N-H stretches (~3300 cm1^{-1}) and C=N/C=C vibrations (1600–1650 cm1^{-1}) .
    • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with the dihydrochloride salt .

    Q. What are the recommended storage conditions to ensure compound stability?

    • Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Short-term storage (1–2 weeks) at -4°C is acceptable for active use. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., free base formation) .

    Q. What safety precautions are necessary when handling this compound?

    • Methodology :
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
    • Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.
    • Follow institutional chemical hygiene plans for waste disposal, particularly for halogenated byproducts .

    Advanced Research Questions

    Q. How can computational chemistry aid in optimizing the synthesis of this compound?

    • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. For example, use software like Gaussian or ORCA to simulate cyclocondensation energetics and predict optimal reaction conditions (temperature, solvent polarity). Pair computational results with high-throughput experimentation to validate predicted outcomes, reducing trial-and-error approaches .

    Q. What strategies resolve discrepancies in spectroscopic data during characterization?

    • Methodology :
    • Contradiction Analysis : If NMR peaks suggest impurities, perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/DMF mixtures) to isolate pure fractions .
    • Dynamic NMR : Use variable-temperature 1H^1H NMR to study tautomerism or conformational changes that may obscure spectral interpretations .
    • Cross-Validation : Compare experimental data with literature values for structurally analogous pyrazolo-pyrimidines .

    Q. How does the compound’s solubility profile impact its application in biological assays?

    • Methodology :
    • Solubility Testing : Determine solubility in DMSO, PBS, and cell culture media using nephelometry or UV-Vis spectroscopy. Low aqueous solubility may necessitate formulation with cyclodextrins or lipid-based carriers.
    • Structure-Activity Relationship (SAR) : Modify the tetrahydropyrimidine ring (e.g., introduce hydrophilic substituents) to improve bioavailability while retaining target affinity .

    Q. What are the challenges in scaling up the synthesis while maintaining purity?

    • Methodology :
    • Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction time, catalyst loading, and mixing efficiency. Response surface methodology (RSM) can identify critical parameters affecting yield and purity .
    • In-line Monitoring : Implement PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, to track reaction progress in real time and mitigate batch-to-batch variability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
    Reactant of Route 2
    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.